2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S/c1-27-15-19(17-9-5-3-6-10-17)21-22(27)23(30)28(13-14-31-2)24(26-21)32-16-20(29)25-18-11-7-4-8-12-18/h3-12,15H,13-14,16H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVQBNLJYJGYKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3)CCOC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid can yield thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of thiophene derivatives with isocyanates followed by base-promoted cyclization can produce the desired pyrrolo[3,2-d]pyrimidine derivatives . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it has been studied for its potential as a CDK2 inhibitor, which is a target for cancer treatment . The compound’s ability to inhibit CDK2/cyclin A2 has shown promising results in inhibiting the growth of cancer cell lines such as MCF-7 and HCT-116 . Additionally, its unique structure allows for further functionalization, making it a versatile molecule for developing new therapeutic agents .
Mechanism of Action
The mechanism of action of 2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide involves its interaction with molecular targets such as CDK2. By binding to the active site of CDK2, the compound inhibits its activity, leading to cell cycle arrest and apoptosis in cancer cells . This inhibition disrupts the phosphorylation of key proteins involved in cell cycle progression, thereby preventing the proliferation of cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Core Heterocycle Impact: Pyrrolo[3,2-d]pyrimidine (target compound) exhibits higher basicity compared to thieno[3,2-d]pyrimidine () due to nitrogen vs. sulfur in the fused ring. This may enhance interactions with acidic residues in enzyme active sites . Thieno[2,3-d]pyrimidine () with a furan substituent shows improved oral absorption in preclinical models, attributed to furan’s electron-rich nature facilitating passive diffusion .
Substituent Effects :
- Methoxyethyl vs. Methylphenyl : The 2-methoxyethyl group in the target compound reduces LogP by ~0.7 compared to the 4-methylphenyl in , favoring aqueous solubility .
- Sulfanylacetamide vs. Sulfonamide : The acetamide linker (target) offers greater metabolic stability than sulfonamide derivatives (), which are prone to hydrolysis in vivo .
Biological Activity: The target compound’s 7-phenyl group aligns with kinase inhibitors (e.g., imatinib), where aromatic moieties occupy hydrophobic pockets. In contrast, the 5-methylfuran in may target enzymes with polar binding sites . Bromo-morpholinylpyrimidine () demonstrates nanomolar IC₅₀ against tyrosine kinases but exhibits higher cytotoxicity due to bromine’s electrophilic nature .
Synthetic Accessibility: The target compound’s synthesis likely involves microwave-assisted coupling (similar to ) for the sulfanyl-acetamide linkage, reducing reaction time from hours to minutes . Thieno[3,2-d]pyrimidine derivatives () require harsher conditions (e.g., Cs₂CO₃, 120°C) due to sulfur’s lower nucleophilicity .
Biological Activity
The compound 2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide is a pyrrolo[3,2-d]pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The IUPAC name for this compound is 2-[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide . It features a complex structure that includes a pyrrolo[3,2-d]pyrimidine core and a sulfanyl group which enhances its reactivity. The molecular formula is , with a molecular weight of approximately 484.58 g/mol.
Anticancer Properties
Recent studies have indicated that compounds within the pyrrolo[3,2-d]pyrimidine class exhibit significant anticancer activity. For instance, the compound has been tested against various cancer cell lines, including A549 (human lung adenocarcinoma) and HCT116 (human colorectal carcinoma). In these studies, it demonstrated cytotoxic effects comparable to established chemotherapeutics like cisplatin.
A notable study reported that the compound reduced A549 cell viability significantly at concentrations as low as 50 µM after 24 hours of exposure. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation pathways .
Antimicrobial Activity
In addition to anticancer effects, the compound has shown promising antimicrobial activity. In vitro assays revealed effectiveness against both Gram-positive and Gram-negative bacterial strains. The sulfanyl group is believed to play a critical role in enhancing the compound's interaction with bacterial cell membranes, leading to increased permeability and cell death .
Enzyme Inhibition
The compound also exhibits enzyme inhibitory properties. Specifically, it has been identified as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in both prokaryotic and eukaryotic cells. This inhibition could provide a pathway for developing new antibacterial agents targeting bacterial DHFR .
Case Studies and Research Findings
- Study on Anticancer Activity : In a controlled experiment using A549 cells treated with various concentrations of the compound, researchers observed a dose-dependent reduction in cell viability. The most effective concentration was found to be 100 µM, where cell viability dropped to approximately 40% compared to untreated controls .
- Antimicrobial Testing : A series of tests were conducted against E. coli and S. aureus strains. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL, indicating moderate antibacterial activity that warrants further investigation into its mechanism of action .
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrrolo-Pyrimidine Core : Starting from commercially available precursors, condensation reactions are employed to construct the pyrrolo[3,2-d]pyrimidine skeleton.
- Introduction of Functional Groups : Subsequent reactions introduce the methoxyethyl and phenyl groups through alkylation and acylation methods.
- Final Sulfanylation : The sulfanyl group is introduced last via nucleophilic substitution reactions.
Purification techniques such as recrystallization or chromatography are utilized to isolate the final product with high purity.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide, and what critical reaction parameters influence yield?
- Methodological Answer : The synthesis involves multi-step reactions, including cyclization of pyrrolo-pyrimidine cores and thioacetamide coupling. Key steps include:
- Cyclocondensation : Use of 2-methoxyethylamine and phenylacetaldehyde derivatives under reflux in anhydrous THF (110°C, 12–16 hours) to form the pyrrolo[3,2-d]pyrimidine scaffold .
- Sulfanyl Acetamide Coupling : Reaction with N-phenyl-2-mercaptoacetamide in the presence of DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent, requiring strict nitrogen atmosphere to prevent oxidation of the thiol group .
- Critical Parameters : Temperature control (±2°C), solvent purity (≥99.9% THF), and stoichiometric ratios (1:1.05 for thiol:pyrimidine) are essential for yields >70% .
Q. Which spectroscopic and chromatographic methods are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR (600 MHz, DMSO-d₆) identifies characteristic peaks: δ 8.2–8.5 ppm (pyrimidine H), δ 3.7 ppm (methoxyethyl -OCH₃), and δ 2.1 ppm (methyl group on pyrrolidine) .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error confirms molecular formula (e.g., [M+H]+ calculated for C₂₅H₂₅N₅O₃S: 488.1704) .
- HPLC-PDA : Purity >95% assessed via C18 column (acetonitrile/water gradient, 0.1% TFA), with UV detection at 254 nm .
Q. What preliminary assays are recommended to evaluate its biological activity in drug discovery contexts?
- Methodological Answer :
- Kinase Inhibition Screening : Use ADP-Glo™ assays against kinases (e.g., Aurora A, EGFR) due to structural similarity to pyrrolo-pyrimidine kinase inhibitors .
- Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations, with IC₅₀ calculations via nonlinear regression .
- Solubility and Stability : Measure kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes (e.g., human CYP3A4 incubation) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for scaling synthesis while minimizing byproducts?
- Methodological Answer :
- Reaction Path Search : Apply density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and identify energetically favorable pathways .
- Machine Learning (ML) : Train models on existing pyrrolo-pyrimidine synthesis data to predict optimal conditions (e.g., solvent, catalyst) for yield maximization. Tools like ICReDD’s reaction design platform integrate experimental and computational data .
- Byproduct Analysis : Use GC-MS to detect impurities (e.g., dimerization products) and refine purification protocols (e.g., gradient column chromatography) .
Q. How should researchers resolve contradictions between in vitro bioactivity and in vivo efficacy data for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability (oral and IV routes) in rodent models, focusing on plasma half-life and tissue distribution via LC-MS/MS .
- Metabolite Identification : Use HRMS/MS to detect phase I/II metabolites in liver microsomes; inactive metabolites may explain reduced in vivo efficacy .
- Target Engagement Studies : Employ thermal shift assays or cellular thermal shift assays (CETSA) to verify target binding in vivo .
Q. What strategies are effective for identifying off-target interactions of this compound in complex biological systems?
- Methodological Answer :
- Chemoproteomics : Use activity-based protein profiling (ABPP) with alkyne-tagged probes to capture interacting proteins, followed by LC-MS/MS identification .
- CRISPR-Cas9 Screens : Genome-wide knockout libraries can reveal synthetic lethal interactions or resistance mechanisms .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., 100 ns trajectories) to predict off-target binding to homologous kinases .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values across different studies?
- Methodological Answer :
- Assay Standardization : Validate cell lines (e.g., ATCC certification) and control for passage number effects .
- Compound Integrity : Re-analyze batches via XRD or DSC to confirm crystallinity and polymorphic consistency .
- Statistical Rigor : Apply Grubbs’ test to identify outliers and use meta-analysis tools (e.g., RevMan) to harmonize datasets .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
